Cas no 1040084-87-4 (1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine)

1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine is a substituted benzofuran derivative featuring a tertiary amine functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which is often associated with bioactive properties. The presence of the benzofuran core and the sterically hindered 2,2-dimethylpropylamine moiety may influence its binding affinity and selectivity toward biological targets. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the synthesis of more complex molecules. The compound’s stability and synthetic accessibility further enhance its utility in exploratory studies and drug development pipelines.
1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine structure
1040084-87-4 structure
Product Name:1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine
CAS No:1040084-87-4
MF:C13H17NO
MW:203.280183553696
CID:6439439
PubChem ID:43113979
Update Time:2025-10-28

1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS009159469
    • 1040084-87-4
    • 1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
    • EN300-745189
    • 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine
    • Inchi: 1S/C13H17NO/c1-13(2,3)12(14)11-8-9-6-4-5-7-10(9)15-11/h4-8,12H,14H2,1-3H3
    • InChI Key: HCZYBPRSKCZGRB-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C=C1C(C(C)(C)C)N

Computed Properties

  • Exact Mass: 203.131014166g/mol
  • Monoisotopic Mass: 203.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 39.2Ų

1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-745189-1.0g
1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
1040084-87-4 95%
1.0g
$557.0 2024-05-23
Enamine
EN300-745189-0.05g
1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
1040084-87-4 95%
0.05g
$468.0 2024-05-23
Enamine
EN300-745189-0.1g
1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
1040084-87-4 95%
0.1g
$490.0 2024-05-23
Enamine
EN300-745189-0.25g
1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
1040084-87-4 95%
0.25g
$513.0 2024-05-23
Enamine
EN300-745189-0.5g
1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
1040084-87-4 95%
0.5g
$535.0 2024-05-23
Enamine
EN300-745189-2.5g
1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
1040084-87-4 95%
2.5g
$1089.0 2024-05-23
Enamine
EN300-745189-5.0g
1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
1040084-87-4 95%
5.0g
$1614.0 2024-05-23
Enamine
EN300-745189-10.0g
1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
1040084-87-4 95%
10.0g
$2393.0 2024-05-23

Additional information on 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine

Comprehensive Overview of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine (CAS No. 1040084-87-4)

1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine, with the CAS number 1040084-87-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzofuran core and dimethylpropan-1-amine side chain, exhibits properties that make it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in modulating neurotransmitter systems, which aligns with current trends in neuroscience and mental health therapeutics.

The structural features of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine contribute to its pharmacological profile. The benzofuran moiety is known for its presence in various bioactive molecules, often associated with anti-inflammatory and neuroprotective effects. Meanwhile, the 2,2-dimethylpropan-1-amine group may influence the compound's bioavailability and receptor binding affinity. These attributes have led to its exploration in studies related to cognitive enhancement and mood regulation, topics frequently searched in academic and medical communities.

In recent years, the demand for novel compounds like 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine has surged due to advancements in precision medicine and personalized therapeutics. Online searches often revolve around "benzofuran derivatives in drug design" or "amine-based compounds for neurological applications," reflecting the public's growing interest in cutting-edge medical research. This compound's potential to address unmet medical needs positions it as a valuable candidate for further investigation.

From a synthetic chemistry perspective, CAS 1040084-87-4 presents intriguing challenges and opportunities. Its synthesis typically involves multi-step organic reactions, including cyclization and amine functionalization, which are topics of interest for chemists and students alike. The compound's stability and solubility properties are also frequently discussed in forums and research papers, highlighting its relevance in both academic and industrial settings.

The safety and regulatory status of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine are often queried by professionals in the field. While not classified as a controlled substance, proper handling protocols are essential, as with all research chemicals. This aligns with the broader conversation about responsible research practices and laboratory safety standards, which remain top priorities in scientific communities worldwide.

Looking ahead, the study of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine may contribute to breakthroughs in understanding molecular interactions within biological systems. Its exploration intersects with popular scientific inquiries about structure-activity relationships and drug-target interactions, making it a compelling subject for both seasoned researchers and curious minds alike.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.